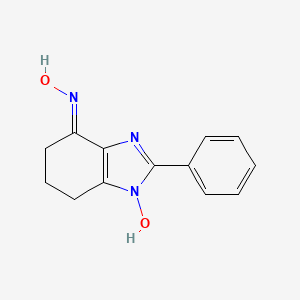![molecular formula C19H27NO3 B5910864 8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, also known as Dicoumarol, is a chemical compound that belongs to the coumarin family. It is a natural anticoagulant that was first discovered in spoiled sweet clover hay. Dicoumarol has been used for many years as a laboratory tool for studying the coagulation pathway and has also been used in the treatment of thromboembolic disorders.
Mécanisme D'action
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one inhibits the enzyme vitamin K epoxide reductase, which is responsible for the conversion of vitamin K epoxide to its active form. This results in a decrease in the production of vitamin K-dependent clotting factors, leading to an anticoagulant effect.
Biochemical and Physiological Effects:
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to have anticoagulant effects in vitro and in vivo. It has also been shown to inhibit platelet aggregation and to have anti-inflammatory properties. 8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been used in the treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.
Avantages Et Limitations Des Expériences En Laboratoire
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively used as a laboratory tool for studying the coagulation pathway. It is a potent inhibitor of vitamin K epoxide reductase, which makes it a valuable tool for studying the role of vitamin K in the coagulation pathway. However, its anticoagulant effects can also make it difficult to use in certain experiments, as it can interfere with the clotting of blood samples.
Orientations Futures
There are several potential future directions for research on dicoumarol. One area of interest is the development of new anticoagulant drugs that are based on the structure of dicoumarol. Another area of interest is the investigation of the anti-inflammatory properties of dicoumarol, which could have potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of dicoumarol and its effects on the coagulation pathway.
Méthodes De Synthèse
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can be synthesized by condensing salicylic aldehyde with acetic anhydride, followed by reaction with diisobutylamine and hydrolysis of the resulting imine. Alternatively, it can be synthesized by the reaction of 4-hydroxycoumarin with diisobutylamine and formaldehyde.
Applications De Recherche Scientifique
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively used as a laboratory tool for studying the coagulation pathway. It inhibits the enzyme vitamin K epoxide reductase, which is responsible for the conversion of vitamin K epoxide to its active form. This results in a decrease in the production of vitamin K-dependent clotting factors, leading to an anticoagulant effect. 8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has also been used in the treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.
Propriétés
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)9-20(10-13(3)4)11-16-17(21)7-6-15-14(5)8-18(22)23-19(15)16/h6-8,12-13,21H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWKKCSHKDEUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(C)C)CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)


